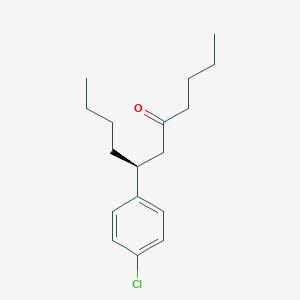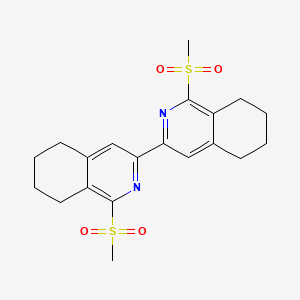
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Amino Acid Derivatization: The initial step involves the derivatization of L-valine to introduce the necessary functional groups.
Hydroxy Group Introduction:
Amino Group Addition: The final step involves the addition of the amino group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Aplicaciones Científicas De Investigación
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2-methylbutanoic acid
- (2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid
Uniqueness
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
185319-73-7 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
(2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-7(2)5-6-9(14)11(16)12(17)15-10(8(3)4)13(18)19/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1 |
Clave InChI |
GHGQYMRTJLEOON-YVNMAJEFSA-N |
SMILES isomérico |
CC(C)CCC(C(C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
SMILES canónico |
CC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)


![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)



![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)

